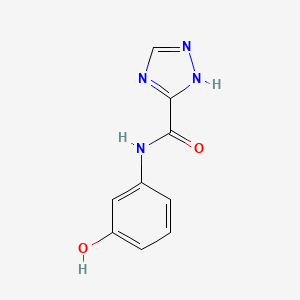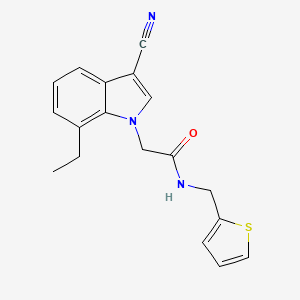
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazoles, which have been extensively studied for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to act by inhibiting key enzymes and pathways involved in the growth and proliferation of cancer cells, as well as in the inflammatory and immune responses. It has also been shown to disrupt the cell membrane of certain microbes, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response. It has also been shown to have antifungal and antiviral activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential therapeutic applications. It has shown promising results in various in vitro and in vivo studies. However, one of the limitations is the lack of information on its toxicity and safety profile, which needs to be further investigated.
Orientations Futures
There are several future directions for the study of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate its potential use as a chemotherapeutic agent in the treatment of cancer. Another direction is to study its potential use as an anti-inflammatory and immunomodulatory agent. Further studies are also needed to investigate its safety and toxicity profile, as well as its pharmacokinetics and pharmacodynamics. Additionally, more research is needed to explore its potential use as an antifungal and antiviral agent.
Conclusion:
In conclusion, 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method has been reported in the literature, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential in various fields.
Méthodes De Synthèse
The synthesis of 3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been reported in the literature. It involves the reaction of 4-methylbenzyl chloride with ethyl acetoacetate in the presence of sodium ethoxide to yield 3-(4-methylphenyl)-3-oxopropanoic acid ethyl ester. This intermediate is then reacted with phenylhydrazine in the presence of sodium acetate to yield the target compound.
Applications De Recherche Scientifique
3-(4-methylphenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been studied for its potential use as an antifungal and antiviral agent.
Propriétés
IUPAC Name |
1-[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-7-10-15(11-8-13)17-20-18(19)22(21-17)16(23)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWJMLJYWWBDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=N2)N)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)